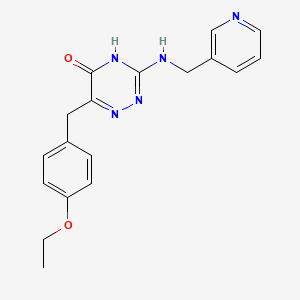

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core. Key structural features include:

- Position 3: A (pyridin-3-ylmethyl)amino substituent, which introduces hydrogen-bonding capability and nitrogen-rich pharmacophoric features.

This compound’s design likely aims to optimize bioactivity through balanced hydrophobicity (ethoxybenzyl) and target engagement (pyridinylmethylamino). While direct biological data for this specific compound are absent in the provided evidence, its structural analogs exhibit diverse activities, including antimicrobial, herbicidal, and anticancer properties .

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-25-15-7-5-13(6-8-15)10-16-17(24)21-18(23-22-16)20-12-14-4-3-9-19-11-14/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVPBOYUTHEURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the triazine ring.

Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached to the triazine ring through alkylation reactions, using ethoxybenzyl halides or similar reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the ethoxybenzyl group or the triazine ring is oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols, depending on the specific reagents and conditions used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted triazine or pyridine derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 6 Modifications: tert-Butyl groups (e.g., metribuzin, isomethiozin) enhance herbicidal activity by improving binding to photosystem II .

Position 3 Modifications: Mercapto/methylthio groups (e.g., 20b, metribuzin) are critical for redox-mediated antibacterial or herbicidal actions . Amino-linked heterocycles (e.g., pyridinylmethylamino in the target compound) may improve target specificity in enzyme inhibition compared to simple thiols .

Table 2: Activity Profiles of Triazinone Derivatives

Key Insights:

- Antimicrobial Activity: Halogenated Schiff bases (e.g., 20b) outperform non-halogenated analogs, with MICs as low as 3.90 μg/mL against E. coli . The target compound’s ethoxy group may reduce potency compared to electron-withdrawing halogens.

- Anticancer Potential: Thienylvinyl-substituted triazinones (e.g., Compound 12) show IC₅₀ values <10 μM, attributed to thiol-mediated redox cycling . The pyridinylmethylamino group in the target compound could mimic kinase-inhibitory scaffolds.

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

| Property | Target Compound | 20b (Antibacterial) | Metribuzin (Herbicidal) |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (moderate) | ~3.1 (high) | ~2.5 (moderate) |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

| Solubility (aq.) | Low (ethoxybenzyl) | Very low (CF₃) | Moderate (tert-butyl) |

Key Trends:

- Lipophilicity : The 4-ethoxybenzyl group in the target compound balances solubility and membrane penetration better than highly hydrophobic trifluoromethyl groups in 20b .

- Bioavailability: Pyridinylmethylamino may improve water solubility compared to methylthio groups in metribuzin, enhancing oral absorption .

Biological Activity

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (CAS Number: 905765-09-5) is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 337.4 g/mol. The structure features a triazine core, which is known for diverse biological activities, and substituents that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 905765-09-5 |

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.4 g/mol |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Antimicrobial Properties : Some derivatives of triazine compounds have demonstrated significant antimicrobial activity against various pathogens, indicating potential utility in infectious disease treatment.

- Anticancer Activity : The compound has been evaluated in vitro for its ability to inhibit cancer cell lines, showing promise as an anticancer agent.

Biological Assays and Findings

Several studies have explored the biological activity of compounds related to or derived from triazine structures. Below are key findings from relevant research:

Anticancer Activity

A study conducted on triazine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazine derivatives revealed that certain compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Triazine Derivative A | 15.62 | Antibacterial |

| Triazine Derivative B | 31.25 | Antifungal |

Case Studies

- Case Study 1 : In a recent study published in ResearchGate, a series of triazine derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Case Study 2 : A comprehensive review on benzo[1,2,4]triazines indicated that modifications at the 3-position significantly affected the compounds' inhibitory effects on cancer cell proliferation . This suggests that similar modifications could enhance the efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.